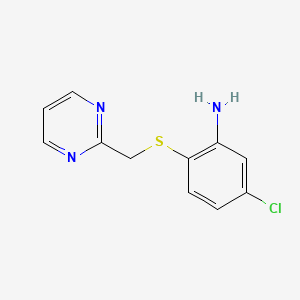
5-chloro-2-(pyrimidin-2-ylmethylsulfanyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-(pyrimidin-2-ylmethylsulfanyl)aniline is a heterocyclic compound that contains both a pyrimidine ring and a thioether linkage. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chlorine and sulfur atoms in its structure can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(pyrimidin-2-ylmethylsulfanyl)aniline typically involves the reaction of 5-chloro-2-nitroaniline with pyrimidine-2-thiol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to an amine, and the thiol group forms a thioether linkage with the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(pyrimidin-2-ylmethylsulfanyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-(pyrimidin-2-ylmethylsulfanyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-(pyrimidin-2-ylmethylsulfanyl)aniline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-((pyrimidin-2-ylmethyl)thio)aniline: Similar structure but with the chlorine atom in a different position.
5-Bromo-2-((pyrimidin-2-ylmethyl)thio)aniline: Similar structure but with a bromine atom instead of chlorine.
5-Chloro-2-((pyrimidin-2-ylmethyl)thio)benzene: Similar structure but without the amino group.
Uniqueness
5-chloro-2-(pyrimidin-2-ylmethylsulfanyl)aniline is unique due to the specific positioning of the chlorine and thioether linkage, which can impart distinct chemical reactivity and biological activity compared to its analogs. The presence of the amino group also allows for further functionalization and derivatization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H10ClN3S |
|---|---|
Molecular Weight |
251.74 g/mol |
IUPAC Name |
5-chloro-2-(pyrimidin-2-ylmethylsulfanyl)aniline |
InChI |
InChI=1S/C11H10ClN3S/c12-8-2-3-10(9(13)6-8)16-7-11-14-4-1-5-15-11/h1-6H,7,13H2 |
InChI Key |
FTEGONHRJGYAHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)CSC2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















